molecular formula C15H15NO4 B1460690 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime CAS No. 477859-30-6

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

Cat. No. B1460690
CAS RN: 477859-30-6
M. Wt: 273.28 g/mol
InChI Key: CCGXRZZXIPUYFP-LZYBPNLTSA-N
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Description

The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime” is a complex organic molecule. It is related to the class of compounds known as pyrones, which are cyclic compounds containing a carbonyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H and 13C-NMR, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. Multicomponent reactions (MCRs), which involve the formation of multiple bonds in a single operation, have been demonstrated as a promising tool for the creation of diverse molecular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Hydroxy-6-methyl-2-pyrone has a melting point of 188-190 °C (dec.) (lit.) .

Scientific Research Applications

Cell Death and Signaling Pathways

Research on compounds like 4-hydroxynonenal (HNE) shows their involvement in cell death mechanisms and signaling pathways. HNE, a product of lipid peroxidation, can induce apoptosis and reactive oxygen species (ROS) formation in a dose-dependent manner. It modulates several signaling pathways, including MAP kinases, PKC isoforms, and caspases, highlighting the importance of aldehydic components in intracellular and extracellular signaling cascades related to cell death. Studies have demonstrated that HNE induces early activation of JNK and p38 proteins but down-regulates ERK-1/2 activity, indicating a role for the JNK–c-Jun/AP-1 pathway in the apoptotic response (Kutuk & Basaga, 2007).

Antioxidant Activity and Biological Signals

4-Hydroxy-2,3-nonenal (HNE) and related compounds are recognized for their dual role as toxic and mutagenic mediators of oxidative stress-related injury and as biological signals modulating chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This dual role underscores the complexity of aldehydic compounds in biological systems and their potential therapeutic applications (Dianzani et al., 1999).

Analytical Detection Methods

The identification and quantification of similar compounds in various matrices are crucial for understanding their biological roles and potential risks. Techniques such as high-performance liquid chromatography (HPLC), spectrofluorimetric methods, and electrokinetic capillary electrophoresis have been developed for the detection of parabens, including methyl paraben, in cosmetic products. These analytical methods highlight the importance of sensitive detection techniques for assessing the concentration of compounds like 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime in complex samples (Mallika J.B.N et al., 2014).

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXRZZXIPUYFP-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime
Reactant of Route 6
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

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